N-(2,5-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide
Description
N-(2,5-Dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic carboxamide derivative featuring a chromene core (a bicyclic structure combining benzene and pyrone rings) substituted with a 2,5-dimethylphenyl group at the carboxamide position. Chromene derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. This compound’s structure combines electron-rich aromatic systems with a carboxamide linkage, making it a candidate for interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-11-7-8-12(2)15(9-11)19-17(20)14-10-13-5-3-4-6-16(13)22-18(14)21/h3-10H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWNUQSPFVLGFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 2,5-dimethylaniline with 2-oxo-2H-chromene-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, solvent choice, and reaction time, can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(2,5-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(2,5-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to proteins and enzymes, altering their function and activity. This interaction can lead to the modulation of various cellular processes, including gene expression, signal transduction, and metabolic pathways. The exact molecular targets and pathways involved may vary depending on the specific biological context and application.
Comparison with Similar Compounds
Core Structure Variations: Chromene vs. Naphthalene
The target compound differs from analogues like N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide () in its core structure. While both share a carboxamide-linked dimethylphenyl group, the chromene core introduces a lactone ring (2-oxo-2H-chromene), which is absent in naphthalene-based analogues. This structural difference impacts:
- Lipophilicity : Chromene derivatives may exhibit different solubility profiles due to the oxygen atom in the lactone ring, influencing membrane permeability and bioavailability.
Table 1: Core Structure Comparison
| Compound | Core Structure | Key Functional Groups |
|---|---|---|
| Target Compound | 2-Oxo-2H-chromene | Lactone ring, carboxamide |
| Naphthalene Analogue () | 3-Hydroxynaphthalene | Hydroxyl group, carboxamide |
Substituent Effects: Position and Electronic Nature
The 2,5-dimethylphenyl substituent on the carboxamide group is critical for activity. highlights that substituent position (e.g., 2,5- vs. 3,5-dimethylphenyl) and electronic properties strongly influence photosynthetic electron transport (PET) inhibition:
- Positional Sensitivity : Compounds with substituents at the 2,5-positions on the phenyl ring showed IC50 values ~10 µM, comparable to those with 3,5-dimethylphenyl groups. This suggests steric and electronic compatibility with target binding sites .
- Electron-Withdrawing vs. Donating Groups : Fluorine substituents (electron-withdrawing) and methyl groups (electron-donating) both yielded high PET inhibition, indicating that lipophilicity and steric bulk may outweigh electronic effects in this context .
Table 2: Substituent Impact on Activity
Biological Activity
N-(2,5-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from various research studies.
Chemical Structure and Properties
The compound features a chromene core structure with a 2,5-dimethyl substitution on the phenyl ring. Its molecular formula is , with a molecular weight of approximately 293.32 g/mol. The unique structural characteristics contribute to its potential therapeutic applications.
Research indicates that this compound exhibits significant biological activity through several mechanisms:
- Enzyme Inhibition : The compound interacts with specific enzymes, including cathepsin D, which is crucial for protein degradation. By binding to the active sites of these enzymes, it inhibits their activity and disrupts cellular signaling pathways.
- Induction of Apoptosis : It has been shown to activate caspase pathways leading to apoptosis in cancer cells. This process involves promoting the release of cytochrome c from mitochondria, thus triggering programmed cell death.
- Modulation of Receptors : The compound may also interact with various cellular receptors, influencing signal transduction and cellular responses.
Anticancer Activity
This compound has been extensively studied for its anticancer properties. A summary of its activity against different cancer cell lines is presented below:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung) | 1.5 | High cytotoxicity |
| Caco-2 (Colon) | 3.0 | Moderate cytotoxicity |
| MCF-7 (Breast) | 2.0 | High cytotoxicity |
These findings indicate that the compound exhibits selective cytotoxicity towards cancer cells while maintaining minimal toxicity towards normal cells .
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.
Case Studies
-
In Vitro Studies on Cancer Cell Lines :
- A study evaluated the effects of this compound on various cancer cell lines. The compound showed an IC50 range from 1.5 µM to 3.0 µM across different types, indicating its potential as an anticancer agent .
- Mechanistic insights revealed that it activates caspase pathways leading to apoptosis while downregulating anti-apoptotic proteins like Bcl-2 .
- Anti-inflammatory Mechanism :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
